Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Description
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium (CAS: 129922-33-4) is a selenophenium-based salt featuring a trifluoromethanesulfonate (triflate) counterion. The compound consists of a dibenzoselenophenium core substituted with a trifluoromethyl (–CF₃) group at the 5-position, enhancing its electrophilic character. This structure renders it a potent reagent for trifluoromethylation reactions in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKNNSFQMKYGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3SSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380539 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129922-33-4 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of trifluoromethanesulfonate salts, including the dibenzoselenophenium derivatives, typically involves:
- Formation of the trifluoromethanesulfonate (triflate) anion source, often trifluoromethanesulfonic anhydride or triflic anhydride (Tf2O).
- Electrophilic trifluoromethylation of the dibenzoselenophene substrate.
- Isolation and purification of the triflate salt.
Preparation of Trifluoromethanesulfonic Anhydride (Key Reagent)
Trifluoromethanesulfonic anhydride (Tf2O) is a pivotal reagent for triflate formation. A patented method describes its synthesis by dehydration polymerization of trifluoromethanesulfonic acid using trifluoromethanesulfonyl fluoride as a fluorinating agent and a catalyst such as 4-Dimethylaminopyridine (DMAP). The process involves:
- Reacting calcium trifluoromethanesulfonate with trifluoromethanesulfonyl fluoride at -40 to 30 °C.
- Removing fluoride ions by insolubilizing metal fluoride.
- Recovering excess trifluoromethanesulfonyl fluoride by distillation.
- Collecting trifluoromethanesulfonic anhydride by reduced pressure distillation.
Yield : Approximately 91.3% based on calcium trifluoromethanesulfonate.
| Step | Reagent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Dehydration polymerization | Calcium trifluoromethanesulfonate + trifluoromethanesulfonyl fluoride + DMAP catalyst | -40 to 30 °C, 12-24 h, 0-0.6 MPa | 91.3 | Fluoride ions removed by insolubilization; distillation purification |
Synthesis of Trifluoromethanesulfonate Esters (General Procedure)
Several examples of trifluoromethanesulfonate esters (methyl, n-butyl, isopropyl, isoamyl) have been synthesized by reacting trifluoromethanesulfonic anhydride with the corresponding orthoformates under ice bath conditions followed by warming to room temperature. The reaction is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and purified by reduced pressure distillation.
| Example | Alcohol Derivative | Reagents | Conditions | Yield (%) | Product State |
|---|---|---|---|---|---|
| 1 | Methyl trifluoromethanesulfonate | Trimethyl orthoformate + Tf2O | Ice bath, then 25°C, 15 min NMR monitoring | 99 | Colorless liquid |
| 4 | n-Butyl trifluoromethanesulfonate | Tri-n-butyl orthoformate + Tf2O | Ice bath, then 25°C, 15 min NMR monitoring | 89 | Colorless liquid |
| 5 | Isopropyl trifluoromethanesulfonate | Triisopropyl orthoformate + Tf2O | Ice bath, 15 min NMR monitoring | 75 | Colorless liquid |
| 6 | Isoamyl trifluoromethanesulfonate | Triisoamyl orthoformate + Tf2O | Ice bath, then 25°C, 15 min NMR monitoring | 90 | Colorless liquid |
These procedures demonstrate the efficiency of triflic anhydride in esterifying orthoformates to generate trifluoromethanesulfonate esters under mild conditions.
Specific Preparation of 5-(Trifluoromethyl)dibenzoselenophen-5-ium Trifluoromethanesulfonate
While direct synthetic protocols for the selenophenium salt are less frequently detailed, analogous procedures from dibenzothiophenium triflates provide a reliable synthetic framework:
- The reaction involves the addition of triflic anhydride to dibenzoselenophene derivatives under low temperatures (-60 to -50 °C) in dry dichloromethane.
- Subsequent addition of nucleophiles or imine derivatives leads to the formation of sulfonium salts.
- The reaction mixture is stirred at low temperatures for several hours, then warmed to room temperature.
- Workup includes aqueous potassium carbonate washing, organic extraction, solvent evaporation, and recrystallization to isolate the triflate salt.
This method parallels the synthesis of dibenzothiophenium triflates and is adaptable for dibenzoselenophenium analogs.
Industrial and Laboratory Scale Considerations
- The starting materials such as triflic anhydride and dibenzoselenophene derivatives are either commercially available or synthesized via established methods.
- Reaction temperatures are strictly controlled (often sub-zero to room temperature) to maintain selectivity and prevent decomposition.
- Purification typically involves crystallization or distillation under reduced pressure.
- Yields are generally high (75-99%) depending on the substrate and conditions.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Key reagent | Trifluoromethanesulfonic anhydride (Tf2O) | Synthesized via dehydration polymerization or commercially sourced |
| Solvent | Dry dichloromethane (DCM) | 0.1 M concentration typical |
| Temperature | Initial addition at -60 to -50 °C, then warming to room temperature | -60 to 25 °C |
| Reaction time | 15 min to 6 hours depending on step | 15 min (esterification) to 6 h (salt formation) |
| Catalyst | Pyridine or DMAP in some steps | 1.0 equiv. pyridine; 0.001-0.05 equiv. DMAP |
| Yield | High yields reported | 75-99% |
| Purification | Reduced pressure distillation, recrystallization | Standard laboratory techniques |
Additional Research Findings and Notes
- The trifluoromethylation of dibenzoselenophenium salts is a valuable method for introducing trifluoromethyl groups into aromatic heterocycles, enhancing their electrophilicity and utility in organic synthesis.
- The triflate counterion enhances solubility and stability of the sulfonium salts.
- The use of triflic anhydride as an electrophilic trifluoromethylating agent is well-established and versatile for various triflate esters and salts.
- Handling of reagents requires inert atmosphere and low temperature to avoid hydrolysis and side reactions.
- Storage conditions for the final product recommend protection from light and moisture, typically at 2-8 °C or lower.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of selenium.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can yield selenides. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, the incorporation of trifluoromethyl groups into certain drug candidates has been shown to significantly increase their potency against various pathogens. A study demonstrated that derivatives of 5-(trifluoromethyl)dibenzoselenophen-5-ium exhibited promising antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Drug Development
The trifluoromethanesulfonate moiety is often employed in drug design as it can enhance lipophilicity, metabolic stability, and overall bioavailability. Recent advancements have shown that this compound can serve as a scaffold for developing novel inhibitors targeting specific enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. The selective inhibition of MAO-B by related compounds has shown potential in improving cognitive functions in animal models .
Materials Science
Synthesis of Functional Materials
Trifluoromethanesulfonate derivatives are utilized in synthesizing advanced materials with tailored properties. The unique electronic characteristics imparted by the trifluoromethyl group make these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 5-(trifluoromethyl)dibenzoselenophen-5-ium into polymer matrices has been explored to enhance conductivity and thermal stability .
Catalysis
The compound's ability to act as a catalyst in various organic reactions has been investigated. It has been shown to facilitate reactions such as cross-coupling and nucleophilic substitutions under mild conditions, providing a more sustainable approach to chemical synthesis . The trifluoromethanesulfonate group can stabilize transition states, thereby increasing reaction rates and yields.
Environmental Science
Fluorinated Compounds in Environmental Studies
Fluorinated compounds, including trifluoromethanesulfonate derivatives, are being studied for their environmental impact and potential remediation strategies. Their persistence in the environment raises concerns about bioaccumulation and toxicity. Studies have focused on understanding the degradation pathways of these compounds and developing bioremediation techniques that utilize microorganisms capable of breaking down fluorinated substances .
- Antimicrobial Efficacy Study
- Drug Development for Neurodegenerative Diseases
- Environmental Impact Assessment
Mechanism of Action
The mechanism of action of trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares key structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 5-(Trifluoromethyl)dibenzoselenophen-5-ium trifluoromethanesulfonate | 129922-33-4 | C₁₃H₇F₆O₃SSe | 437.20 | Not reported | Selenium-based core; electrophilic trifluoromethylation agent |
| 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | 129946-88-9 | C₁₃H₇F₆O₃S₂ | 412.29 | 150 | Sulfur analog (Umemoto’s reagent); widely used in Pd-catalyzed reactions |
| 2,8-Difluoro-5-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | 1961266-44-3 | C₁₄H₆F₈O₃S₂ | 438.31 | Not reported | Fluorinated aromatic rings; enhanced electronic effects and stability |
| 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | 199188-29-9 | C₈H₄F₆O₃S | 294.17 | Not reported | Simpler aryl triflate; limited to specific substitution reactions |
Commercial Availability
Biological Activity
Chemical Identity and Structure
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium is a complex organic compound characterized by its unique molecular structure featuring trifluoromethyl groups and a dibenzoselenophenium core. The compound has a molecular formula of and a molecular weight of approximately 402.33 g/mol. Its structural attributes contribute to its biological activity, particularly in pharmacological contexts.
Pharmacokinetics
- Absorption : The compound exhibits low gastrointestinal absorption, indicating limited bioavailability when administered orally.
- Blood-Brain Barrier (BBB) Permeability : It is not permeant to the BBB, which suggests that it may not exert central nervous system effects.
- P-glycoprotein (P-gp) Substrate : It is a substrate for P-glycoprotein, which may affect its distribution and elimination in the body.
- Cytochrome P450 Inhibition : The compound inhibits CYP2C19 but does not inhibit other CYP enzymes such as CYP1A2, CYP2D6, or CYP3A4, which may influence drug-drug interactions.
Solubility and Log P Values
The solubility of this compound is classified as poorly soluble with varying solubility metrics:
- Log S (ESOL) :
- Log Po/w (XLOGP3) :
These values indicate that the compound has limited aqueous solubility but is more lipophilic, which may affect its absorption and distribution.
Biological Mechanisms
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets:
Study 1: Anticancer Activity
A study investigated the potential anticancer properties of dibenzoselenophenium derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15 | Apoptosis induction |
| Other Derivative | MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
Study 2: Drug Interaction Profile
In a pharmacokinetic study assessing drug interactions, this compound was shown to significantly alter the plasma concentrations of drugs metabolized by CYP2C19. This finding emphasizes the need for caution when co-administering medications that rely on this metabolic pathway.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(trifluoromethyl)dibenzoselenophen-5-ium trifluoromethanesulfonate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrachloromonospirophosphazene derivatives react with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (EtN) as a base to neutralize HCl byproducts. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .
- Key Considerations : Optimize reaction time (typically 48–72 hours) and stoichiometry to minimize side products. Use anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group .
Q. How is the compound characterized analytically to confirm its structural integrity?
- Techniques :
- X-ray crystallography for solid-state structure determination (supplementary data often required) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify electronic environments, e.g., ¹⁹F NMR for trifluoromethyl groups .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 402.33 for CHFOS) .
- Data Interpretation : Compare spectral data with theoretical simulations (e.g., DFT calculations) to resolve ambiguities in substituent positioning .
Q. What safety protocols are critical when handling this compound?
- Hazards : Combustible solid (WGK 3 classification), requiring avoidance of open flames and static discharge .
- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to mitigate inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the trifluoromethanesulfonate group influence reactivity in palladium-catalyzed cross-coupling reactions?
- Mechanistic Role : The trifluoromethanesulfonate (OTf) group acts as a superior leaving group due to its strong electron-withdrawing effect, stabilizing transition states in Suzuki or Heck couplings. For example, in redox-relay Heck alkenylation, OTf facilitates oxidative addition with Pd(0) to form aryl-palladium intermediates .
- Case Study : Reaction of (Z)-1-(2-oxodihydrofuran-3-ylidene)ethyl trifluoromethanesulfonate with allyl alcohols yields allyl ethers with 57–76% efficiency, demonstrating OTf’s compatibility with diverse nucleophiles .
Q. What strategies resolve contradictions in reaction yields between small- and large-scale syntheses?
- Scale-Up Challenges : Exothermic reactions may require controlled temperature gradients or分批 addition of reagents. For instance, THF-mediated reactions benefit from gradual reagent mixing to avoid localized overheating .
- Yield Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Adjust catalyst loading (e.g., Pd(PPh) at 5 mol%) or solvent polarity (e.g., DMF vs. THF) to improve efficiency .
Q. How does the compound’s stability vary under different experimental conditions?
- Light Sensitivity : The dibenzoselenophenium core is prone to photodegradation. Conduct reactions under amber glassware or dark conditions .
- Hydrolytic Stability : The trifluoromethanesulfonate group hydrolyzes slowly in aqueous acidic media (t ≈ 24 hours at pH 3). For aqueous-phase applications, stabilize with co-solvents like acetonitrile .
Q. What are the compound’s applications in materials science?
- Electron-Deficient Systems : The trifluoromethyl group enhances electron affinity, making the compound suitable for organic semiconductors or non-linear optical materials .
- Case Study : Incorporation into π-conjugated polymers improves charge mobility (μ ≈ 0.1–0.5 cm²/V·s) in thin-film transistors .
Contradictions and Resolutions
- Synthetic Routes : reports room-temperature reactions, while uses reflux conditions for analogous compounds. Resolve by testing both conditions with kinetic profiling.
- Purity Claims : Supplier-reported purity (e.g., 98% in ) may conflict with lab observations due to hygroscopicity. Validate via independent HPLC analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
